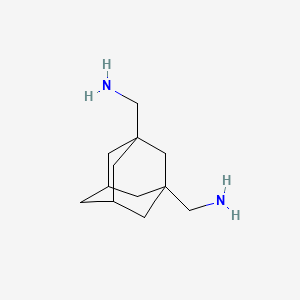

![molecular formula C7H14N2 B1297412 8-Methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 51102-42-2](/img/structure/B1297412.png)

8-Methyl-3,8-diazabicyclo[3.2.1]octane

Overview

Description

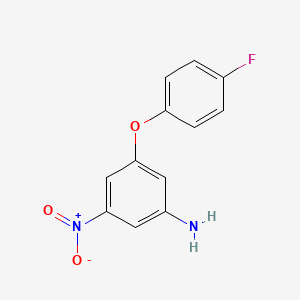

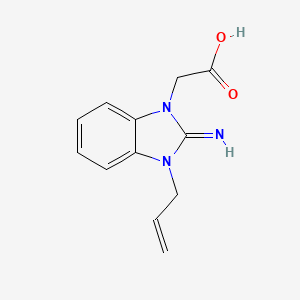

8-Methyl-3,8-diazabicyclo[3.2.1]octane is a chemical compound with the empirical formula C7H14N2 . It is a member of the diazabicyclooctane family .

Synthesis Analysis

The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane has been improved and made more efficient from pyroglutamic acid, utilizing amide activation . The key step of the synthesis involves the reduction and cyclization of a nitroenamine intermediate . Another approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Molecular Structure Analysis

The molecular structure of 8-Methyl-3,8-diazabicyclo[3.2.1]octane is characterized by a bicyclic framework, which is a central core of the family of tropane alkaloids . The molecular weight of the compound is 126.20 g/mol . The compound’s InChI string isInChI=1S/C7H14N2.2ClH/c1-9-6-2-3-7 (9)5-8-4-6;;/h6-8H,2-5H2,1H3;2*1H . Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane include a molecular weight of 126.20 g/mol . The compound has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 198.0690539 g/mol .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their wide array of biological activities. Research has been directed towards the preparation of this structure in a stereoselective manner, which is crucial for the synthesis of natural products like cocaine and atropine . The enantioselective construction of this scaffold is significant for the pharmaceutical industry, as it allows for the creation of compounds with specific desired effects on biological systems.

Cycloaddition Reactions

8-Methyl-3,8-diazabicyclo[3.2.1]octane: can be synthesized through cycloaddition reactions involving 3-oxidopyraziniums. These reactions are a cornerstone of synthetic organic chemistry and are used to construct various cyclic structures . The ability to perform such reactions with high yield and selectivity is valuable for the development of new materials and drugs.

Wagner-Meerwein Rearrangement

The compound can undergo Wagner-Meerwein rearrangement, a process that is useful for the structural reorganization of molecules. This rearrangement can lead to the formation of diazabicyclo[2.2.2]octanes and tricyclic lactone-lactams, which have potential applications in medicinal chemistry .

Nematicidal Activity

There is research exploring the nematicidal activity of compounds derived from 8-azabicyclo[3.2.1]octane . Nematicides are chemicals used to kill parasitic nematodes, which are harmful to plant roots. The development of new nematicidal compounds can contribute to agriculture by protecting crops from these pests .

Development of Novel Tricyclic Systems

The ability to convert 8-Methyl-3,8-diazabicyclo[3.2.1]octane into novel tricyclic fused lactone-lactam systems is an exciting area of research. These systems have potential applications in the design of new drugs with unique mechanisms of action .

Future Directions

The future directions of research on 8-Methyl-3,8-diazabicyclo[3.2.1]octane could involve the preparation of this basic structure in a stereoselective manner, as it has attracted attention from many research groups worldwide . There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by 8-Methyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Methyl-3,8-diazabicyclo[32One study showed that compounds with a similar structure exhibited good nematicidal activities against meloidogyne incognita .

properties

IUPAC Name |

8-methyl-3,8-diazabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNWMZRPXFBZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329708 | |

| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-3,8-diazabicyclo[3.2.1]octane | |

CAS RN |

51102-42-2 | |

| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

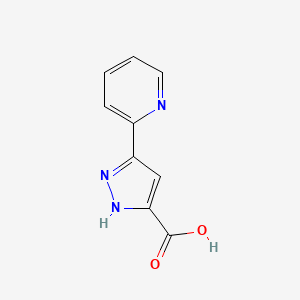

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridazin-3-yloxy]-acetic acid](/img/structure/B1297332.png)

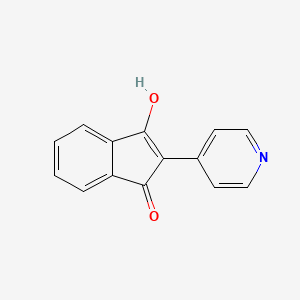

![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)